(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
Benzothiazole-based compounds are often used in various fields due to their unique properties . For example, ThT-NE is a benzothiazole-based G-quadruplex (G4)-targeted fluorogenic probe developed for the visualization of viral RNA in living host cells .
Molecular Structure Analysis
Benzothiazole-based compounds, such as thiazolo[5,4-d]thiazole, are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions of benzothiazole-based compounds can vary widely. For example, 6-bromobenzo[d]thiazol-2(3H)-one can react with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction to form 1,2,3-triazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole-based compounds can vary. For example, ThT-NE is a powder stored at -20°C .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are a well-documented class of compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The unique characteristics of thiazole compounds have made them a focal point in pharmaceutical research for the development of new therapeutic agents.
Antimicrobial and Anticancer Applications : Thiazole derivatives have been extensively explored for their antimicrobial and anticancer activities. Studies have shown that these compounds exhibit significant efficacy against various bacteria and cancer cell lines, making them promising candidates for drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014); (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Anti-inflammatory and Antioxidant Properties : The anti-inflammatory and antioxidant activities of thiazole derivatives have been highlighted in several studies. These compounds have shown potential in reducing inflammation and combating oxidative stress, which are key factors in many chronic diseases (Dattatraya G. Raut et al., 2020).
Neuroprotective Effects : Some thiazole derivatives have demonstrated neuroprotective effects, suggesting their potential use in treating neurodegenerative diseases. The ability of these compounds to protect neuronal cells from damage highlights their therapeutic potential in conditions such as Alzheimer's and Parkinson's disease.
Synthetic Methodologies : The synthesis of thiazole derivatives has been a subject of interest, with various methods developed to enhance their pharmaceutical properties. Advances in synthetic methodologies have facilitated the exploration of thiazole derivatives with improved efficacy and reduced toxicity.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-11-6-5-7-15-16(11)20(2)18(24-15)19-17(21)13-9-8-12(22-3)10-14(13)23-4/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPOHPMZVDURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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